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molecular formula C18H20N2O4 B3252783 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 219536-91-1

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No. B3252783
M. Wt: 328.4 g/mol
InChI Key: SGJUXPJXOBCGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294547B1

Procedure details

Isatin (14.71 g, 100 mmol) and 1-t-butoxycarbonyl-4-piperidone (19.93 g, 100 mmol) were dissolved in ethanol (200 ml), followed by adding thereto an ethanolic solution (50 ml) of KOH (12.34 mg), and the resulting mixture was stirred at 70° C. for 24 hours. The solvent was removed by concentration under reduced pressure, and the residue was neutralized with acetic acid. The resulting insoluble material was purified by suspension in methanol to obtain the desired compound (9.5 g, 29%) as a light-brownish-white substance.
Quantity
14.71 g
Type
reactant
Reaction Step One
Quantity
19.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
catalyst
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].C([OH:28])C>[OH-].[K+]>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][C:22]2[N:1]=[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]3=[C:4]([C:2]([OH:28])=[O:3])[C:21]=2[CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
14.71 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
19.93 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
catalyst
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
The solvent was removed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting insoluble material was purified by suspension in methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC=2C(=C3C(=NC2CC1)C=CC=C3)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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